1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
CAS No.: 847335-95-9
Cat. No.: VC4963928
Molecular Formula: C19H19ClN4O3S
Molecular Weight: 418.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847335-95-9 |
|---|---|
| Molecular Formula | C19H19ClN4O3S |
| Molecular Weight | 418.9 |
| IUPAC Name | 3-(3-chlorophenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline |
| Standard InChI | InChI=1S/C19H19ClN4O3S/c1-27-11-5-10-23-13-24(28(25,26)15-7-4-6-14(20)12-15)19-18(23)21-16-8-2-3-9-17(16)22-19/h2-4,6-9,12H,5,10-11,13H2,1H3 |
| Standard InChI Key | BMQJMEFVJBTLMX-UHFFFAOYSA-N |
| SMILES | COCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl |
Introduction
Structural Characteristics and Electronic Configuration
The core imidazo[4,5-b]quinoxaline system consists of a fused bicyclic structure with nitrogen atoms at positions 1, 4, 5, and 8. The 3-chlorophenylsulfonyl group at position 1 introduces strong electron-withdrawing characteristics due to the sulfonyl moiety (-SO₂-) and the para-chloro substitution, which enhances electrophilicity at the quinoxaline ring . The 3-methoxypropyl side chain at position 3 contributes steric bulk and moderate electron-donating effects through its ether oxygen, creating a polarized electronic environment that may influence binding interactions with biological targets .
Key structural features include:
-
Planar quinoxaline core: Facilitates π-π stacking interactions with aromatic residues in enzyme active sites .
-
Sulfonyl group: Enhances solubility and provides hydrogen-bond acceptor sites .
-
Methoxypropyl chain: Introduces conformational flexibility, potentially improving membrane permeability .
Synthetic Pathways and Optimization Strategies
Formation of the Imidazo[4,5-b]quinoxaline Core
The synthesis begins with 2,3-diaminoquinoxaline derivatives, which undergo cyclocondensation with α-ketocarboxylic acids or their equivalents to form the imidazo[4,5-b]quinoxaline scaffold . For example, reaction with glyoxylic acid yields the unsubstituted core, while substituted analogs require tailored α-keto acids.
Critical Reaction Steps:
-
Diamination: 6,7-Dichloroquinoxaline is treated with ammonia under reflux to yield 2,3-diamino-6,7-dichloroquinoxaline .
-
Cyclization: Condensation with ethyl glyoxalate in DMF forms the imidazo[4,5-b]quinoxalin-2-one intermediate .
-
Functionalization: Sulfonation at position 1 using 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonyl group .
-
Alkylation: The 3-methoxypropyl side chain is introduced via nucleophilic substitution using 3-methoxypropyl bromide under phase-transfer conditions .
Structure-Activity Relationship (SAR) Considerations
While specific biological data for this compound are unavailable, SAR trends from analogous systems provide predictive insights:
For instance, in quinoxaline derivatives, chloro substituents at position 6/7 improved activity against HCT116 colon carcinoma (IC₅₀: 4.4 µM vs. 602.5 µM for methyl analogs) . The methoxypropyl group may mimic the ribofuranosyl moiety in antiviral nucleosides, suggesting potential dual activity against viral and cancer targets .
Challenges in Synthesis and Scalability
-
Regioselectivity Control: Competitive sulfonation at position 2 versus 1 requires careful optimization of reaction conditions (e.g., use of bulky bases to direct substitution) .
-
Purification Difficulties: The polar sulfonyl group and non-polar methoxypropyl chain create solubility challenges, necessitating orthogonal chromatography systems .
-
Stability Issues: Imidazo[4,5-b]quinoxalines are prone to oxidative degradation under acidic conditions, mandating inert atmosphere handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume